1-[(4-bromophenyl)carbonyl]-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a methoxyphenyl group, and a cyclopropa[c]chromene core
Preparation Methods
The synthesis of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the reaction of 4-bromobenzoyl chloride with an appropriate nucleophile to form the bromobenzoyl intermediate.
Cyclopropanation: The bromobenzoyl intermediate is then subjected to cyclopropanation reactions to form the cyclopropa[c]chromene core.
Amidation: The final step involves the reaction of the cyclopropa[c]chromene intermediate with 2-methoxyphenylamine to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and methoxyphenyl groups play crucial roles in binding to these targets, while the cyclopropa[c]chromene core provides structural stability and specificity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with similar compounds, such as:
1-(4-BROMOBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLIC ACID: This compound has a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE:
The uniqueness of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO5 |
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Molecular Weight |
506.3 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-N-(2-methoxyphenyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H20BrNO5/c1-25(22(29)15-11-13-16(27)14-12-15)21-17-7-3-5-9-19(17)33-24(31)26(21,25)23(30)28-18-8-4-6-10-20(18)32-2/h3-14,21H,1-2H3,(H,28,30) |
InChI Key |
LBNPGPOZWDHUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4=CC=CC=C4OC)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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